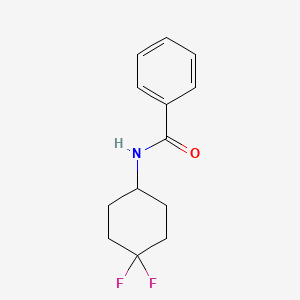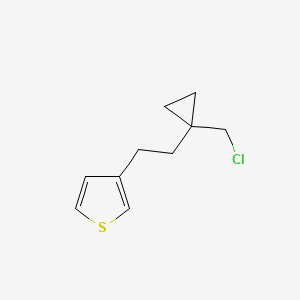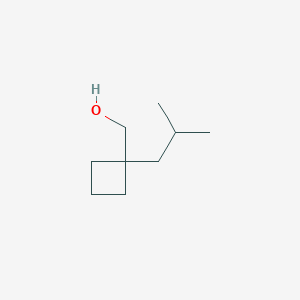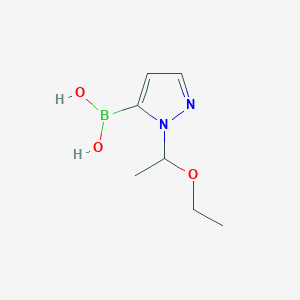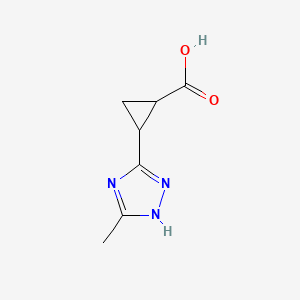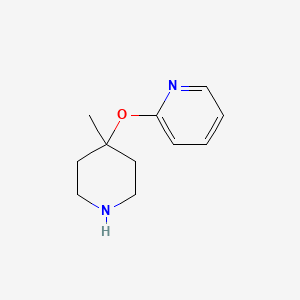
(3,5-Dimethylcyclohexyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylcyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3,5-Dimethylcyclohexyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of cyclohexyl derivatives. For instance, the reaction of 3,5-dimethylcyclohexylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production of boronic acids often involves the use of Grignard reagents or organolithium compounds, which react with borate esters under controlled conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dimethylcyclohexyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(3,5-Dimethylcyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of sensors for detecting saccharides and other biomolecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylcyclohexyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The boronic acid transfers its organic group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Comparison: (3,5-Dimethylcyclohexyl)boronic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications where bulkier or more electron-rich boronic acids are required .
Propriétés
Formule moléculaire |
C8H17BO2 |
|---|---|
Poids moléculaire |
156.03 g/mol |
Nom IUPAC |
(3,5-dimethylcyclohexyl)boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8,10-11H,3-5H2,1-2H3 |
Clé InChI |
RRFCIEOBOBUVNR-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC(CC(C1)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



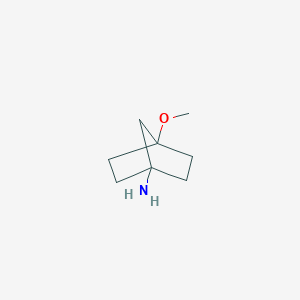

![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)
